molecular formula C5H4F3N3O2S B1522134 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate CAS No. 1211199-35-7

2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate

Cat. No. B1522134
M. Wt: 227.17 g/mol
InChI Key: CIWFWHVLSORFJS-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate” is a chemical compound with the molecular formula C5H4F3N3O2S . It is a powder at room temperature .


Synthesis Analysis

The synthesis of “2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate” can be achieved from 2-Amino-1,3,4-thiadiazole and 2,2,2-TRIFLUOROETHYL CHLOROFORMATE .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F3N4O2S/c11-10(12,13)5-19-9(18)15-8-17-16-7(20-8)6-3-1-2-4-14-6/h1-4H,5H2,(H,15,17,18) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate” include its molecular weight (227.16), and it is a powder at room temperature .

Scientific Research Applications

Synthesis and Material Applications

  • Electroluminescent Polymers : A study explored the design and synthesis of a star-shaped single-polymer system for applications in electroluminescent devices. This research highlights the potential of thiadiazole derivatives in constructing materials with advanced optical properties, such as saturated white electroluminescence and amplified spontaneous emission, due to their ability to modulate intermolecular interactions and concentration quenching (Liu et al., 2016).

Synthesis Methodologies

  • Microwave-Assisted Synthesis : The efficient synthesis of 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation presents a convenient method, enhancing reaction speeds and yields. This approach underscores the compound's role in facilitating the development of novel derivatives with potential biological activities (Li & Chen, 2008).

Biological and Chemical Properties

  • Antibacterial Activities : Research into imidazo[2,1-b]-1,3,4-thiadiazoles, synthesized from thiadiazole derivatives, indicates slight to moderate antibacterial activity against various microorganisms. This finding is pivotal for the development of new antimicrobial agents with thiadiazole cores (Atta et al., 2011).

  • Antifilarial and Antitumor Agents : The preparation of 2,4-disubstituted thiazoles and selenazoles, including derivatives of thiadiazoles, has been shown to inhibit leukemia cell proliferation and demonstrate in vivo antifilarial activity. This underlines the therapeutic potential of thiadiazole derivatives in cancer and parasitic diseases treatment (Kumar et al., 1993).

Agricultural Applications

  • Pesticide Formulation : Solid lipid nanoparticles and polymeric nanocapsules containing thiadiazole derivatives have been investigated for the sustained release of pesticides in agricultural applications. This research suggests that such nanocarriers can improve the efficacy and reduce the environmental impact of fungicides, showcasing the compound's utility in precision agriculture (Campos et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2S/c6-5(7,8)1-13-4(12)10-3-11-9-2-14-3/h2H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWFWHVLSORFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate
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2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate
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2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate
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2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate
Reactant of Route 5
2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate
Reactant of Route 6
2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate

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